1-methyl-1H-imidazole-4-sulfonyl chloride
Overview
Description
Preparation Methods
The synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride typically involves the reaction of 1-methylimidazole with chlorosulfonic acid . The reaction conditions usually require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1-Methyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-methylimidazole and sulfuric acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-1H-imidazole-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazole-4-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds . This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
1-Methyl-1H-imidazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and imidazole derivatives:
1-Methylimidazole-2-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position, leading to different reactivity and applications.
1H-Imidazole-1-sulfonyl chloride: Lacks the methyl group, which can affect its reactivity and the types of reactions it undergoes.
These comparisons highlight the unique reactivity and applications of this compound due to its specific structural features .
Biological Activity
1-Methyl-1H-imidazole-4-sulfonyl chloride is a sulfonamide compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies, highlighting its potential applications in pharmacology.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-imidazole with chlorosulfonic acid. This method yields a compound that can be further modified to enhance its biological properties. For example, in one study, this compound was used to synthesize various sulfonamide derivatives with improved pharmacological profiles .
Biological Activity Overview
The biological activity of this compound has been assessed in several contexts:
Antimicrobial Activity :
Research indicates that this compound exhibits antibacterial properties. It has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Specific studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
GlyT-1 Inhibition :
In the context of neuropharmacology, this compound has been identified as a potent inhibitor of Glycine Transporter 1 (GlyT-1). In vitro studies demonstrated that derivatives of this compound possess significant inhibitory activity on GlyT-1, which is crucial for regulating glycine levels in the central nervous system. This inhibition leads to increased glycine concentrations, which can have therapeutic implications for conditions like schizophrenia and other neuropsychiatric disorders .
Structure-Activity Relationships (SAR)
The SAR studies have provided insights into how modifications to the 1-methyl-1H-imidazole scaffold influence its biological activity. For instance, variations in substituents on the sulfonamide group have been correlated with changes in potency and selectivity towards GlyT-1. A notable finding includes the identification of specific functional groups that enhance binding affinity while minimizing off-target effects .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial effects of various derivatives of this compound against resistant bacterial strains. The results indicated that specific modifications led to compounds with enhanced activity compared to traditional antibiotics, suggesting a potential role in treating multidrug-resistant infections .
Case Study 2: Neuropharmacological Applications
In another study focused on neuropharmacology, compounds derived from this compound were tested for their ability to modulate glycine levels in rodent models. The findings demonstrated significant increases in glycine levels following administration, supporting the compound's potential use in therapeutic strategies for schizophrenia and related disorders .
Properties
IUPAC Name |
1-methylimidazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUGUWTUFUWYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371679 | |
Record name | 1-methyl-1H-imidazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137049-00-4 | |
Record name | 1-methyl-1H-imidazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-imidazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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